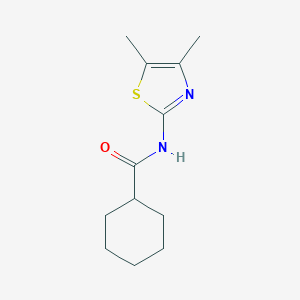![molecular formula C21H26N2O2S B440176 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 352684-71-0](/img/structure/B440176.png)
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins (PGs) during inflammation . The compound’s greater selectivity for COX-2 over the COX-1 enzyme has been noted, which is significant as COX-1 plays a cytoprotective role in the gastrointestinal tract .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting the production of prostanoids . This inhibition is likely responsible for the compound’s anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The compound affects the biochemical pathway involving the COX-2 enzyme and the production of prostaglandins during inflammation . By inhibiting COX-2, the compound reduces the production of these inflammation-causing molecules, thereby alleviating inflammation and associated symptoms .
Result of Action
The compound exhibits promising anti-inflammatory activity . In in vivo studies, it has shown a significant reduction in inflammation within 9 to 12 hours, with the percentage of inhibition values ranging from 39.021% to 54.239% . Some derivatives of the compound have shown equivalent or even better anti-inflammatory activity compared to standard drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino benzo[b]thiophene-3-carboxamide
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Compared to similar compounds, 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring and a tert-butyl benzamido group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKEDDUKCUXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(4-bromo-1-naphthyl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440095.png)
![ISOPROPYL 2-CHLORO-5-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440099.png)
![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)
![4-{(Z)-1-[(4-BROMO-1-NAPHTHYL)AMINO]METHYLIDENE}-1-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B440109.png)
![3-methoxy-N-[2-methyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B440116.png)
![propyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B440127.png)
![2-[1-(6-Ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B440147.png)
![6-hydroxy-5-{[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440149.png)
![methyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440152.png)
![propyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440159.png)
![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)
![6-tert-butyl-2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B440171.png)
![2-{5-[(Acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B440178.png)

